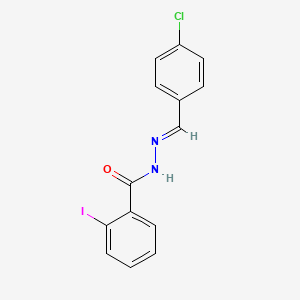

![molecular formula C20H23N3O2 B5505726 N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B5505726.png)

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,3,6-trimethylphenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives involves various chemical reactions, starting with the formation of the core benzimidazole structure, followed by the addition of side chains and functional groups to achieve the desired compound. For instance, 2-(Phenoxymethyl)-1H-benzimidazole, a related compound, is obtained through the acidic condensation of o-phenylene diamine with phenoxyacetic acid, followed by subsequent reactions with ethyl chloroacetate and hydrazine hydrate to introduce additional functional groups (Salahuddin et al., 2017).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is often elucidated using various spectroscopic techniques, including NMR, IR, and X-ray crystallography. For example, the structure of a novel benzimidazole compound was determined through NMR and IR techniques, revealing the presence of trans and cis isomers with a dominant trans isomer ratio of 64.5% (Li Ying-jun, 2012).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including condensation, nucleophilic substitution, and cyclocondensation, to introduce different functional groups and achieve desired properties. For example, benzimidazole compounds have been synthesized via oxidative condensation, nucleophilic substitution, and amide formation reactions, leading to analogues with potential antihelminthic activity (P. Tajane et al., 2021).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility and melting point, are crucial for their pharmacological applications. These properties are influenced by the molecular structure and the nature of the substituents. For example, the introduction of a piperazine unit significantly enhanced the aqueous solubility and oral absorption of a benzimidazole derivative, making it a clinical candidate for treating diseases involving ACAT-1 overexpression (K. Shibuya et al., 2018).

Applications De Recherche Scientifique

Antimicrobial Activity

Several studies have synthesized benzimidazole derivatives, including compounds structurally related to N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,3,6-trimethylphenoxy)acetamide, demonstrating significant antimicrobial properties. For instance, Salahuddin et al. (2017) synthesized 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives and found some compounds exhibiting potent activity against Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus (Salahuddin et al., 2017). Similarly, Chaudhari et al. (2020) focused on the green synthesis of N-substituted benzimidazoles, identifying derivatives with significant activity against Methicillin Resistant Staphylococcus aureus (MRSA) (Chaudhari et al., 2020).

Antiallergic and Anti-inflammatory Agents

Research by Nakano et al. (1999) and (2000) explored the synthesis of benzimidazole derivatives as antiallergic agents with 5-lipoxygenase inhibiting action. These compounds demonstrated the ability to suppress histamine release from mast cells, inhibit 5-lipoxygenase, and possess antioxidative action (Nakano et al., 1999); (Nakano et al., 2000).

Antitumor Activity

Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems, screening them for potential antitumor activity. Some compounds showed considerable anticancer activity against various cancer cell lines, highlighting the potential of benzimidazole derivatives in cancer therapy (Yurttaş et al., 2015).

Antihelminthic Activity

Tajane et al. (2021) focused on the synthesis of benzimidazole derivatives for antihelminthic activity. Their study revealed that certain analogues exhibited good activity against Indian earthworms, comparing favorably to the standard drug albendazole (Tajane et al., 2021).

Antioxidant Activity

Basta et al. (2017) investigated benzimidazole derivatives as antioxidants for base stock oil, demonstrating the efficacy of these compounds in enhancing the oxidation stability of the oil (Basta et al., 2017).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,3,6-trimethylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c1-13-8-9-14(2)20(15(13)3)25-12-19(24)21-11-10-18-22-16-6-4-5-7-17(16)23-18/h4-9H,10-12H2,1-3H3,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLPCZZJZUWJXJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)OCC(=O)NCCC2=NC3=CC=CC=C3N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,3,6-trimethylphenoxy)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-({[(2-nitrophenyl)thio]acetyl}oxy)benzoate](/img/structure/B5505644.png)

![N-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5505648.png)

![(3R*,4S*)-1-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5505649.png)

![4-{[(1R*,5R*)-3-(cyclobutylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}benzoic acid](/img/structure/B5505662.png)

![1-(4-chlorophenyl)-4-[(3,5-difluoro-2-pyridinyl)carbonyl]-5-methyl-2-piperazinone](/img/structure/B5505667.png)

![2-chloro-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5505683.png)

![2-{4-[4-ethyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-4,6-dimethylpyrimidine](/img/structure/B5505692.png)

![N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5505700.png)

![6-({[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5505720.png)

![4-methyl-2-(3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}phenoxy)pyrimidine](/img/structure/B5505734.png)

![N-1,3-benzodioxol-5-yl-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5505740.png)